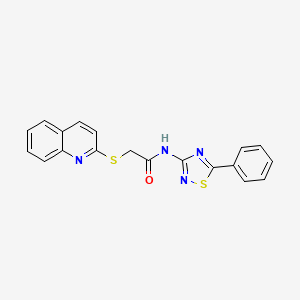

![molecular formula C20H18N4O2 B2663881 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide CAS No. 1105203-56-2](/img/structure/B2663881.png)

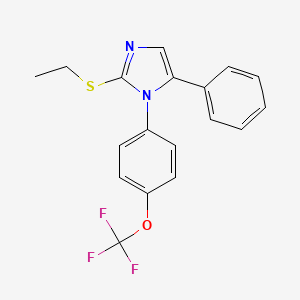

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide” is a chemical compound with the molecular formula C18H13N3O3S and a molecular weight of 351.3791 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines have been synthesized via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill .Applications De Recherche Scientifique

Antimicrobial Applications

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide and its derivatives have been evaluated for antimicrobial activity. For instance, a study synthesized various derivatives incorporating a pyrimidine ring and reported moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Applications in Kinase Research

The compound's derivatives are utilized in kinase research, particularly in exploring scaffolds for pharmaceutical uses. For example, the synthesis of certain derivatives has been reported for their application in kinase research areas (Cheung, Harris, & Lackey, 2001).

Electrocatalytic Applications

A study demonstrated the use of an electrocatalytic approach to synthesize medicinally relevant derivatives of this compound. This method was found to be significantly faster and more environmentally friendly than traditional chemical methods (Elinson, Merkulova, Ilovaisky, Barba, & Batanero, 2011).

Glycogen Synthase Kinase-3β Inhibition

Derivatives of this compound have been optimized as inhibitors of glycogen synthase kinase-3β (GSK-3β), a relevant drug target for the treatment of neurodegenerative diseases like Alzheimer’s. The studies have focused on understanding the structure-activity relationships of these inhibitors (Andreev et al., 2019).

Thiocyanation of Aromatics and Heteroaromatics

This compound and its related derivatives have been used in the thiocyanation of various aromatic compounds, contributing to the field of organic synthesis and heterocyclic chemistry (Yadav, Reddy, Shubashree, & Sadashiv, 2004).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-5-4-6-14(11-13)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZAEYCZGDQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)

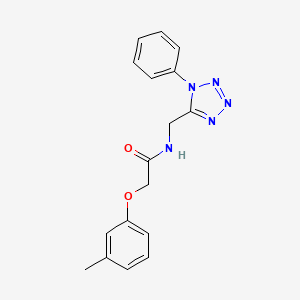

![methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663803.png)

![N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2663806.png)

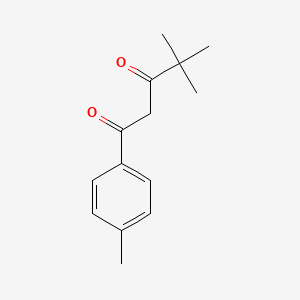

![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)

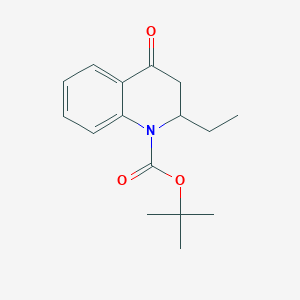

![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2663813.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)